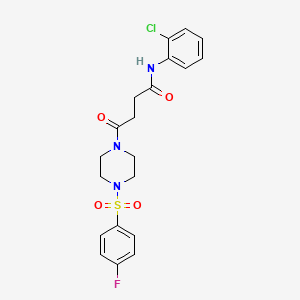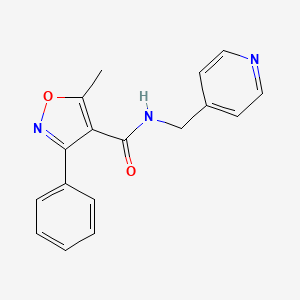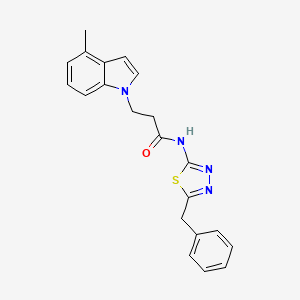![molecular formula C20H20N4O5S B11011123 6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B11011123.png)
6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines an indeno[1,2-c]pyrazole core with a sulfamoylbenzyl substituent.
- The compound’s synthesis and properties make it intriguing for scientific investigation.
6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of a sulfamoylbenzyl aldehyde with an appropriate indeno[1,2-c]pyrazole derivative.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production: While industrial-scale production methods may vary, efficient and scalable synthesis routes are essential for practical applications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts play crucial roles.
Major Products: Depending on the reaction, products could include derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal therapeutic targets.
Medicine: Preliminary studies might assess its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Its use in materials science (e.g., polymers, coatings) or as a ligand in catalysis warrants exploration.
Mechanism of Action
Targets: The compound likely interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Understanding its impact on cellular processes (e.g., signal transduction, gene expression) is crucial.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have specific names, explore other indeno[1,2-c]pyrazole derivatives or sulfamoylbenzyl compounds for context.
Remember that further research and experimental validation are necessary to fully elucidate the compound’s properties and applications
Properties
Molecular Formula |
C20H20N4O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-[(4-sulfamoylphenyl)methyl]-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O5S/c1-28-16-8-12-7-15-18(14(12)9-17(16)29-2)23-24-19(15)20(25)22-10-11-3-5-13(6-4-11)30(21,26)27/h3-6,8-9H,7,10H2,1-2H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI Key |
TUUNTFMZOQFUCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B11011045.png)
![N-(1H-indazol-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11011059.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011066.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11011085.png)


![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11011096.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B11011098.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11011115.png)
![2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11011124.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11011128.png)

![8-fluoro-4-hydroxy-N-(3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B11011142.png)
![2-{[N-(phenylcarbonyl)-beta-alanyl]amino}benzamide](/img/structure/B11011144.png)
